molecular formula C19H18N2OS B4442468 N-(2,4-dimethylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide

N-(2,4-dimethylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide

Cat. No.: B4442468
M. Wt: 322.4 g/mol
InChI Key: SFBPIGUQGPTPFM-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide is an organic compound that features a quinoline moiety and a sulfanylacetamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Sulfanyl Group: The quinoline derivative can be reacted with a thiol compound under basic conditions to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanylquinoline with 2,4-dimethylphenylamine and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can undergo reduction under catalytic hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation of the sulfanyl group.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas for reduction of the quinoline ring.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with quinoline and sulfanyl groups can act as ligands in metal-catalyzed reactions.

    Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of the quinoline moiety.

    Enzyme Inhibitors: Possible inhibitors of enzymes due to the structural similarity to known bioactive compounds.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anticancer and antiviral activities.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-(quinolin-2-ylthio)acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.

    N-(2,4-dimethylphenyl)-2-(quinolin-2-ylsulfonyl)acetamide: Contains a sulfonyl group instead of a sulfanyl group.

Uniqueness

N-(2,4-dimethylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide is unique due to the specific combination of the quinoline moiety and the sulfanylacetamide group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-7-9-16(14(2)11-13)20-18(22)12-23-19-10-8-15-5-3-4-6-17(15)21-19/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBPIGUQGPTPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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